Bis(acetonitrile)dichloropalladium(II)

Description

BenchChem offers high-quality Bis(acetonitrile)dichloropalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(acetonitrile)dichloropalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetonitrile;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYGDVHOECIAFC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14592-56-4 | |

| Record name | Palladium, bis(acetonitrile)dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14592-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(acetonitrile)dichloropalladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014592564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Bis(acetonitrile)dichloropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(NCCH₃)₂, is a versatile and widely utilized coordination complex in synthetic and catalytic chemistry. Its efficacy as a catalyst precursor in a multitude of organic transformations, including cross-coupling reactions, hinges on its distinct structural and electronic properties. This technical guide provides a comprehensive overview of the structure and bonding of bis(acetonitrile)dichloropalladium(II), drawing upon available crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in its practical application.

Molecular Structure and Crystallographic Data

Bis(acetonitrile)dichloropalladium(II) typically adopts a square planar geometry around the central palladium(II) ion, which is characteristic of d⁸ metal complexes. The most common isomer is the trans configuration, where the two acetonitrile (B52724) ligands are positioned opposite to each other, and the two chloride ligands are also in a trans arrangement.

While a definitive, publicly available single-crystal X-ray diffraction study for the simple bis(acetonitrile)dichloropalladium(II) is not readily found in the literature, extensive crystallographic data exists for closely related trans-dichlorobis(phosphine)palladium(II) and other nitrile-palladium(II) complexes. These analogous structures consistently show a square-planar coordination environment. For instance, in trans-dichlorobis(triphenylphosphine)palladium(II), the Pd-Cl bond lengths are typically around 2.29 Å and the P-Pd-Cl bond angles are close to 90°. It is expected that bis(acetonitrile)dichloropalladium(II) would exhibit similar geometric parameters.

Table 1: Expected Crystallographic Parameters for trans-Bis(acetonitrile)dichloropalladium(II)

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Pd-Cl bond length (Å) | 2.28 - 2.32 |

| Pd-N bond length (Å) | 2.00 - 2.05 |

| Cl-Pd-Cl bond angle (°) | ~180 |

| N-Pd-N bond angle (°) | ~180 |

| Cl-Pd-N bond angle (°) | ~90 |

| Pd-N-C bond angle (°) | ~170-180 |

Note: These values are estimations based on related structures and general principles of coordination chemistry.

Bonding and Electronic Structure

The bonding in bis(acetonitrile)dichloropalladium(II) can be described by a combination of sigma (σ) donation and pi (π) back-donation.

-

Sigma (σ) Donation: The nitrogen atom of the acetonitrile ligand donates a lone pair of electrons to an empty d-orbital of the palladium(II) center, forming a Pd-N σ-bond. Similarly, the chloride ligands donate electron pairs to form Pd-Cl σ-bonds.

-

Pi (π) Back-donation: The palladium(II) center, although in a +2 oxidation state, has filled d-orbitals that can overlap with the empty π* antibonding orbitals of the C≡N bond in the acetonitrile ligand. This interaction, known as π-back-donation, results in a flow of electron density from the metal to the ligand. This back-donation strengthens the Pd-N bond and slightly weakens the C≡N bond.

The square planar geometry arises from the d⁸ electronic configuration of Pd(II), which favors this arrangement to maximize the ligand field stabilization energy.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the identity and elucidating the bonding characteristics of bis(acetonitrile)dichloropalladium(II).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the complex, providing direct insights into the bond strengths.

Table 2: Key Vibrational Frequencies for trans-Bis(acetonitrile)dichloropalladium(II)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| ν(C≡N) | 2270 - 2300 | C≡N stretching in the coordinated acetonitrile. This is typically shifted to a higher frequency compared to free acetonitrile (~2254 cm⁻¹) due to the σ-donation strengthening the C≡N bond, although π-back-donation can slightly counteract this effect. |

| ν(Pd-Cl) | 350 - 370 | Asymmetric Pd-Cl stretching. For a trans isomer with D₂h symmetry, this mode is IR active. |

| ν(Pd-N) | 250 - 300 | Pd-N stretching. The position of this band is indicative of the strength of the palladium-acetonitrile bond. |

The observation of a single Pd-Cl stretching band in the IR spectrum is a strong indicator of a trans geometry. A cis isomer would exhibit two IR-active Pd-Cl stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the nuclei within the complex.

Table 3: NMR Spectroscopic Data for Bis(acetonitrile)dichloropalladium(II)

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | ~2.5 |

| ¹³C | CDCl₃ | ~4 (CH₃), ~120 (C≡N) |

The chemical shifts of the acetonitrile protons and carbons are slightly shifted upon coordination to the palladium center.

Experimental Protocols

Synthesis of Bis(acetonitrile)dichloropalladium(II)

This procedure is adapted from established literature methods.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Petroleum ether or hexane (B92381)

Procedure:

-

A suspension of palladium(II) chloride (1.0 g, 5.64 mmol) in anhydrous acetonitrile (50 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is typically maintained at reflux for 4-6 hours, during which the color of the suspension changes from dark brown to a yellow-orange solution.

-

The hot solution is filtered through a pad of Celite to remove any unreacted palladium(II) chloride.

-

The hot, clear filtrate is then added dropwise to a rapidly stirred beaker of petroleum ether or hexane (200 mL) at room temperature.

-

A yellow-orange precipitate of bis(acetonitrile)dichloropalladium(II) will form immediately.

-

The precipitate is collected by vacuum filtration, washed with a small amount of petroleum ether, and dried under vacuum.

Yield: Typically >90%.

Characterization by Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for definitive structural elucidation.

Protocol:

-

Dissolve the synthesized bis(acetonitrile)dichloropalladium(II) in a minimal amount of a suitable solvent in which it is sparingly soluble at room temperature but more soluble upon heating (e.g., a mixture of dichloromethane (B109758) and a small amount of acetonitrile).

-

Slowly cool the saturated solution to room temperature, and then to a lower temperature (e.g., 4 °C) over several days.

-

Alternatively, slow evaporation of the solvent from a dilute solution in a loosely covered vial can yield single crystals.

-

Once suitable crystals have formed, they can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

The collected diffraction data is then processed and the structure is solved and refined using appropriate crystallographic software.

Visualizations

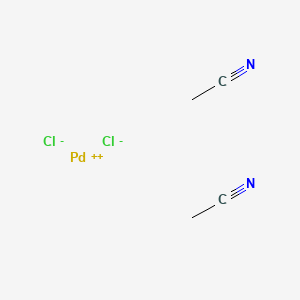

Molecular Structure

Caption: Molecular structure of trans-bis(acetonitrile)dichloropalladium(II).

Experimental Workflow

Caption: Workflow for the synthesis and characterization of bis(acetonitrile)dichloropalladium(II).

Conclusion

Bis(acetonitrile)dichloropalladium(II) is a fundamental coordination complex with a well-defined trans-square planar structure. The bonding is characterized by strong σ-donation from the nitrile and chloride ligands to the palladium(II) center, with a component of π-back-donation to the acetonitrile ligands influencing the C≡N bond strength. A thorough understanding of its structure and bonding, as facilitated by the spectroscopic and synthetic protocols outlined in this guide, is essential for its rational application in catalysis and drug development. Further detailed single-crystal X-ray diffraction and theoretical studies would be beneficial to refine our understanding of this important compound.

Solubility Profile of Bis(acetonitrile)dichloropalladium(II) in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(CH₃CN)₂, is a widely utilized palladium(II) complex in organic synthesis.[1] Its efficacy as a precatalyst in a variety of cross-coupling reactions, such as Suzuki and Heck reactions, is well-established.[2] A critical factor influencing its application is its solubility in organic solvents, which ensures homogeneous reaction conditions and optimal catalytic activity. This technical guide provides a comprehensive overview of the solubility of bis(acetonitrile)dichloropalladium(II) in common organic solvents, outlines a general protocol for its solubility determination, and illustrates its role in a typical catalytic cycle.

Core Concepts: The Importance of Solubility

The dissolution of a catalyst precursor like bis(acetonitrile)dichloropalladium(II) is a prerequisite for its participation in a homogeneous catalytic cycle. In solution, the labile acetonitrile (B52724) ligands can be readily displaced by other ligands or reactants, initiating the catalytic process. Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields, slower reaction rates, and difficulty in reaction monitoring and scale-up. Therefore, selecting an appropriate solvent system where the palladium complex is sufficiently soluble is a crucial step in experimental design.

Solubility Data

Precise quantitative solubility data for bis(acetonitrile)dichloropalladium(II) is not extensively documented in publicly available literature. This is a common challenge for many organometallic complexes. However, qualitative and semi-quantitative information from various sources provides valuable guidance for solvent selection. The following table summarizes the available solubility information.

| Solvent | Chemical Formula | Solubility Description | Water Solubility |

| Acetonitrile | CH₃CN | Soluble | Insoluble |

| Acetone | (CH₃)₂CO | Soluble | |

| Chloroform | CHCl₃ | Soluble | |

| Water | H₂O | Insoluble |

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent for synthetic applications, though the exact concentration is not specified in the cited sources.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of bis(acetonitrile)dichloropalladium(II) in an organic solvent. This method is adapted from standard laboratory procedures for assessing the solubility of organometallic compounds.

Objective: To determine the solubility of bis(acetonitrile)dichloropalladium(II) in a specific organic solvent at a given temperature (e.g., 25 °C).

Materials:

-

Bis(acetonitrile)dichloropalladium(II)

-

Selected organic solvent (e.g., acetonitrile, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed vials for solvent evaporation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of bis(acetonitrile)dichloropalladium(II) to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to remove any suspended solid particles.

-

-

Determination of Solute Mass:

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the solute is completely dry.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of bis(acetonitrile)dichloropalladium(II).

Caption: A flowchart of the experimental workflow for solubility determination.

Generic Catalytic Cycle

This diagram shows a simplified, generic catalytic cycle for a cross-coupling reaction where bis(acetonitrile)dichloropalladium(II) acts as a precatalyst.

References

Thermal Stability of Bis(acetonitrile)dichloropalladium(II): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(NCCH₃)₂, is a common and versatile precursor for a wide array of palladium catalysts.[1][2] Its utility in numerous organic transformations, including cross-coupling reactions, C-H activation, and various cyclizations, is well-documented.[1][3] The catalytic activity of this complex is intrinsically linked to its thermal properties, as the dissociation of the labile acetonitrile (B52724) ligands is a critical step in the formation of the active catalytic species. A thorough understanding of the thermal stability and decomposition pathway of bis(acetonitrile)dichloropalladium(II) is therefore paramount for optimizing reaction conditions, ensuring catalyst integrity, and maintaining safe laboratory practices.

This technical guide provides an in-depth analysis of the thermal behavior of bis(acetonitrile)dichloropalladium(II), drawing upon established chemical principles and data from analogous palladium complexes to elucidate its decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of bis(acetonitrile)dichloropalladium(II) is presented in Table 1. Notably, there is a significant discrepancy in the reported melting point of the compound, with some sources citing a range of 129-131 °C and others stating 300 °C.[2][4][5] This suggests that the compound likely undergoes decomposition at or near its melting temperature, with the lower temperature range representing the onset of this decomposition.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆Cl₂N₂Pd | [2][6][7] |

| Molecular Weight | 259.43 g/mol | [2][6][7] |

| Appearance | Yellow to brown crystalline powder | [1][2][4] |

| Melting Point | 129-131 °C (Decomposition likely begins in this range) / 300 °C (Decomposition) | [2][4][5] |

| Solubility | Soluble in organic solvents such as acetonitrile, acetone, and chloroform. | [1][2] |

| Palladium Content | Approximately 41.0% | [6] |

Table 1: Physicochemical Properties of Bis(acetonitrile)dichloropalladium(II)

Thermal Decomposition Pathway

While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(acetonitrile)dichloropalladium(II) is limited, a clear and logical two-step decomposition pathway can be inferred from its chemical structure and the well-documented thermal behavior of analogous palladium(II) complexes, such as bis(benzonitrile)dichloropalladium(II).[8]

Step 1: Ligand Dissociation

The initial thermal event is the endothermic dissociation of the two acetonitrile ligands. This process is expected to commence around the lower reported melting point of the complex (approximately 130 °C). The lability of the nitrile ligands is a key characteristic of this class of compounds, facilitating their removal to generate the more thermally stable palladium(II) chloride.

Step 2: Decomposition of Palladium(II) Chloride

The resulting palladium(II) chloride is a significantly more stable intermediate. Its decomposition occurs at much higher temperatures, typically in the range of 500-600 °C, to yield metallic palladium and chlorine gas. The precise temperature of this decomposition can be influenced by factors such as the heating rate and the composition of the atmosphere.

The proposed thermal decomposition pathway is visualized in the following diagram:

Caption: Proposed thermal decomposition pathway.

Expected Thermal Analysis Data

Based on the proposed decomposition pathway, the following table summarizes the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Thermal Event | Technique | Expected Temperature Range (°C) | Expected Mass Loss (%) | Theoretical Mass Loss (%) | Description |

| Ligand Dissociation | TGA | 130 - 250 | ~31.6% | 31.63% | Loss of two acetonitrile ligands. |

| DSC | 130 - 250 | N/A | N/A | Endothermic peak corresponding to ligand dissociation and melting. | |

| PdCl₂ Decomposition | TGA | > 500 | ~27.3% (of initial mass) | 27.34% | Decomposition of Palladium(II) Chloride to Palladium metal. |

| DSC | > 500 | N/A | N/A | Endothermic peak corresponding to the decomposition of Palladium(II) Chloride. | |

| Final Residue | TGA | > 600 | N/A | 41.03% | Remaining mass corresponds to metallic Palladium. |

Table 2: Expected Thermal Analysis Data for Bis(acetonitrile)dichloropalladium(II)

Experimental Protocols

Detailed experimental protocols for the synthesis of bis(acetonitrile)dichloropalladium(II) and its thermal analysis are provided below.

Synthesis of Bis(acetonitrile)dichloropalladium(II)

A suspension of palladium(II) chloride (1.00 g, 5.65 mmol) in acetonitrile (50 mL) is heated to reflux with vigorous stirring for 10 hours under an inert atmosphere (e.g., nitrogen). The resulting hot, wine-red colored solution is filtered through a celite pad into stirred petroleum ether (40–60 °C) at room temperature, which affords a yellow-orange solid. Recrystallization from a mixture of acetonitrile, dichloromethane, and hexane (B92381) yields bis(acetonitrile)dichloropalladium(II) as a bright yellow powdery solid.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature-dependent mass loss of bis(acetonitrile)dichloropalladium(II) and identify its decomposition steps.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of bis(acetonitrile)dichloropalladium(II) into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of the acetonitrile ligands and the subsequent decomposition of palladium(II) chloride. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rate of mass loss for each step.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures and enthalpy changes associated with thermal events such as melting, ligand dissociation, and decomposition.

-

Instrumentation: A standard differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of bis(acetonitrile)dichloropalladium(II) into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to melting and ligand dissociation.

-

Caption: Experimental workflow for synthesis and thermal analysis.

Conclusion

Bis(acetonitrile)dichloropalladium(II) exhibits a predictable two-step thermal decomposition profile. The initial and kinetically facile step involves the dissociation of the two acetonitrile ligands to form palladium(II) chloride, a process that begins at approximately 130 °C. The resulting palladium(II) chloride is significantly more thermally robust, requiring temperatures in excess of 500 °C to decompose to metallic palladium. This understanding of the thermal lability of the acetonitrile ligands is crucial for the rational design of catalytic reactions, enabling researchers to select appropriate temperatures to generate the active catalytic species while avoiding premature degradation of the catalyst. The provided experimental protocols offer a standardized approach for the characterization of the thermal properties of this and similar palladium complexes.

References

- 1. akjournals.com [akjournals.com]

- 2. lookchem.com [lookchem.com]

- 3. Bis(acetonitrile)palladium(II) Dichloride | 14592-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Pd 62: Pd(Cl)2 (MeCN)2 | CAS 14592 56 4 | Johnson Matthey [matthey.com]

- 5. [PDF] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(acetonitrile)dichloropalladium(II) for Researchers, Scientists, and Drug Development Professionals

CAS Number: 14592-56-4

This technical guide provides a comprehensive overview of bis(acetonitrile)dichloropalladium(II), a versatile and widely utilized palladium(II) catalyst in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the catalytic activity of this complex for the synthesis of novel chemical entities.

Core Properties and Characteristics

Bis(acetonitrile)dichloropalladium(II) is a coordination complex with the chemical formula PdCl₂(NCCH₃)₂.[1] It is a yellow-brown, air-stable solid that is soluble in many organic solvents, making it a convenient and easy-to-handle source of soluble palladium(II) for a variety of chemical transformations.[1][2] The acetonitrile (B52724) ligands are weakly coordinating and can be readily displaced by other ligands, which is a key feature of its catalytic versatility.[3]

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 14592-56-4 | [2] |

| Molecular Formula | C₄H₆Cl₂N₂Pd | [2] |

| Molecular Weight | 259.43 g/mol | [2] |

| Appearance | Yellow to brown crystalline powder | [4] |

| Melting Point | 300 °C | [2] |

| Solubility | Soluble in acetonitrile, acetone, chloroform; Insoluble in water | [2] |

| Palladium Content | Approximately 41% |

Spectroscopic Data

The structural integrity and purity of bis(acetonitrile)dichloropalladium(II) can be confirmed through various spectroscopic techniques. Representative ¹H NMR, ¹³C NMR, and IR spectral data are available and serve as crucial quality control parameters.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the methyl protons of the acetonitrile ligands.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the methyl and the quaternary carbons of the acetonitrile ligands.[5]

-

FT-IR: The infrared spectrum displays characteristic vibrational frequencies for the C≡N stretch of the coordinated acetonitrile ligands.[5]

Synthesis of Bis(acetonitrile)dichloropalladium(II)

There are two primary, well-documented methods for the synthesis of bis(acetonitrile)dichloropalladium(II).

Experimental Protocol 1: From Palladium(II) Chloride

This method involves the direct reaction of palladium(II) chloride with acetonitrile.

Procedure:

-

A suspension of palladium(II) chloride (1.0 g, 5.65 mmol) in acetonitrile (50 mL) is heated to reflux with vigorous stirring for 10 hours under an inert atmosphere (e.g., nitrogen).

-

The resulting wine-red colored solution is hot-filtered through a pad of Celite.

-

The filtrate is then added to stirred petroleum ether (40-60 °C) at room temperature, which causes the precipitation of a yellow-orange solid.

-

The solid product is collected by filtration and can be further purified by recrystallization from a mixture of acetonitrile, dichloromethane, and hexane (B92381) to yield the final product as a bright yellow powder.

Experimental Protocol 2: From Palladium Sponge

This procedure begins with elemental palladium and proceeds through the formation of tetrachloropalladic acid.[8]

Procedure:

-

To a 3-liter, 3-necked flask equipped with a mechanical stirrer and a subsurface gas delivery tube, add palladium sponge (497.3 g) and concentrated hydrochloric acid (3,188 g).[8]

-

Slowly bubble chlorine gas through the stirred solution at room temperature for approximately eight hours. The formation of a deep red-orange solution indicates the generation of tetrachloropalladic acid.[8]

-

The resulting solution is concentrated by distillation.[8]

-

The concentrated solution is then diluted with water.[8]

-

Acetonitrile is added to the stirred solution. The mixture is stirred for one hour at room temperature, followed by one hour of cooling in an ice bath.[8]

-

The bright orange precipitate of bis(acetonitrile)dichloropalladium(II) is collected by filtration, washed sequentially with water and acetonitrile, and then air-dried.[8]

Applications in Catalysis for Drug Development

Bis(acetonitrile)dichloropalladium(II) is a cornerstone catalyst for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions that are pivotal in the synthesis of pharmaceuticals and other biologically active molecules.[9][10] Its utility stems from its ability to serve as a precursor to the catalytically active Pd(0) species in situ.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

General Experimental Protocol:

-

In an oven-dried reaction vessel, combine the aryl halide or triflate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Add bis(acetonitrile)dichloropalladium(II) (1-5 mol%) and, if required, a suitable ligand (e.g., a phosphine (B1218219) ligand).

-

The vessel is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (e.g., dioxane, toluene (B28343), or DMF) is added, and the reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.

General Experimental Protocol:

-

To an oven-dried Schlenk tube, add the aryl or vinyl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a base (e.g., Et₃N, DIPEA, or K₂CO₃, 1.5-2.0 equiv), and bis(acetonitrile)dichloropalladium(II) (1-3 mol%).

-

The tube is sealed and purged with an inert gas.

-

Anhydrous solvent (e.g., DMF, NMP, or acetonitrile) is added, and the mixture is heated.

-

The reaction progress is monitored by an appropriate analytical technique.

-

After completion, the mixture is cooled, and the product is isolated and purified.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[11]

General Experimental Protocol:

-

In a reaction flask, combine the aryl or vinyl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and bis(acetonitrile)dichloropalladium(II) (1-3 mol%).

-

The flask is flushed with an inert gas.

-

Anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or piperidine) are added.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction mixture is then worked up and the product is purified.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines from aryl halides and amines, a common structural motif in pharmaceuticals.[12]

General Experimental Protocol:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv), bis(acetonitrile)dichloropalladium(II) (1-4 mol%), and a suitable phosphine ligand.

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction vessel is sealed and heated with stirring.

-

Upon completion, the reaction is cooled, and the product is isolated and purified.

Safety and Handling

Bis(acetonitrile)dichloropalladium(II) is a toxic compound and should be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of ingestion, immediately call a poison center or doctor.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[4]

Conclusion

Bis(acetonitrile)dichloropalladium(II) is a highly valuable and versatile catalyst for a broad range of organic transformations that are critical in the field of drug discovery and development. Its stability, solubility in organic solvents, and its ability to catalyze a wide array of cross-coupling reactions make it an indispensable tool for synthetic chemists. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.

References

- 1. Bis(acetonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]

- 2. Cas 14592-56-4,Bis(acetonitrile)dichloropalladium(II) | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bis(acetonitrile)palladium(II) Dichloride | 14592-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Bis(acetonitrile)dichloropalladium | C4H6Cl2N2Pd | CID 6093782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(acetonitrile)dichloropalladium(II)(14592-56-4) 1H NMR [m.chemicalbook.com]

- 7. Bis(acetonitrile)dichloropalladium(II)(14592-56-4) IR Spectrum [chemicalbook.com]

- 8. US5681976A - Preparation of bis(acetonitrile) palladium dichloride - Google Patents [patents.google.com]

- 9. Bis(acetonitrile)dichloropalladium(II) 99 14592-56-4 [sigmaaldrich.com]

- 10. Bis(acetonitrile)dichloropalladium(II) 99 14592-56-4 [sigmaaldrich.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Bis(acetonitrile)dichloropalladium(II) for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of bis(acetonitrile)dichloropalladium(II), a pivotal catalyst in modern organic synthesis. This document delves into its nomenclature, physicochemical properties, and applications, with a focus on providing actionable data and protocols for laboratory and developmental use.

Nomenclature and Synonyms

Bis(acetonitrile)dichloropalladium(II) is a coordination complex widely utilized as a precursor to catalytically active palladium(0) species. Accurate identification is crucial for procurement, safety, and regulatory compliance. The compound is recognized by several names and identifiers across chemical literature and databases.

A comprehensive list of synonyms and identifiers is provided in Table 1. This includes common names, IUPAC nomenclature, CAS Registry Number, and various formula representations.

Table 1: Synonyms and Identifiers for Bis(acetonitrile)dichloropalladium(II)

| Identifier Type | Identifier |

| IUPAC Name | bis(acetonitrile)dichloropalladium |

| CAS Number | 14592-56-4 |

| Molecular Formula | C₄H₆Cl₂N₂Pd |

| Linear Formula | PdCl₂(CH₃CN)₂[1] |

| Alternative Names | Dichlorobis(acetonitrile)palladium(II)[2] |

| Bis(acetonitrile)palladium(II) dichloride[3] | |

| Palladium(II) chloride diacetonitrile complex[4] | |

| Acetonitrile-dichloropalladium | |

| Palladium, bis(acetonitrile)dichloro- | |

| EC Number | 238-637-3 |

| PubChem CID | 6093782[3] |

| MDL Number | MFCD00013122 |

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of bis(acetonitrile)dichloropalladium(II) is essential for its effective use and safe handling in a laboratory setting. This section summarizes key quantitative data and safety information.

Physical and Chemical Properties

The compound is typically a yellow to brown crystalline powder.[2] It is valued for its solubility in common organic solvents, which facilitates its use in homogeneous catalysis.[3]

Table 2: Physicochemical Properties of Bis(acetonitrile)dichloropalladium(II)

| Property | Value |

| Molecular Weight | 259.43 g/mol [3] |

| Appearance | Yellow to brown fine crystalline powder[2] |

| Melting Point | 300 °C (decomposes) |

| Solubility | Soluble in acetonitrile (B52724), acetone, chloroform. Insoluble in water. |

| Storage Temperature | Room temperature, under inert atmosphere. |

Safety and Handling

Bis(acetonitrile)dichloropalladium(II) is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for Bis(acetonitrile)dichloropalladium(II)

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. |

| H311: Toxic in contact with skin | P270: Do not eat, drink or smoke when using this product. |

| H331: Toxic if inhaled | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Experimental Protocols

Bis(acetonitrile)dichloropalladium(II) is a versatile catalyst precursor for a variety of cross-coupling reactions and C-H activation processes. Below are detailed methodologies for its synthesis and application in key organic transformations.

Synthesis of Bis(acetonitrile)dichloropalladium(II)

This protocol describes a common laboratory-scale synthesis of the title compound from palladium(II) chloride.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride.

-

Add anhydrous acetonitrile to the flask.

-

Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the dark PdCl₂ and the formation of a yellow-orange solution.

-

After the reaction is complete (typically several hours), the hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting yellow-orange crystals are collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

Bis(acetonitrile)dichloropalladium(II) is an effective pre-catalyst for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in drug discovery and development. The following is a general protocol.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Arylboronic acid

-

Bis(acetonitrile)dichloropalladium(II)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF/water mixture)

-

Inert atmosphere glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add bis(acetonitrile)dichloropalladium(II) (typically 1-5 mol%).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application in Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another critical transformation where bis(acetonitrile)dichloropalladium(II) serves as a reliable pre-catalyst.

Materials:

-

Aryl or vinyl halide

-

Alkene

-

Bis(acetonitrile)dichloropalladium(II)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., DMF, NMP, or acetonitrile)

-

Inert atmosphere glassware

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl or vinyl halide and the alkene (typically 1.1-2.0 equivalents).

-

Add bis(acetonitrile)dichloropalladium(II) (typically 1-5 mol%).

-

Add the solvent and the base (typically 1.5-2.5 equivalents).

-

Heat the reaction mixture with stirring to the appropriate temperature (often >100 °C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The residue can be purified by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

To visually represent the role of bis(acetonitrile)dichloropalladium(II) in catalysis, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycles.

Caption: A generalized experimental workflow for a cross-coupling reaction.

The catalytic activity of bis(acetonitrile)dichloropalladium(II) stems from its in situ reduction to a palladium(0) species, which is the active catalyst in many cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Similarly, the Heck reaction follows a distinct, yet related, catalytic pathway involving a palladium(0)/palladium(II) cycle.

Caption: The catalytic cycle of the Heck reaction.

References

An In-depth Technical Guide on the Molecular Weight of Bis(acetonitrile)dichloropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of bis(acetonitrile)dichloropalladium(II), a key reagent and catalyst in various chemical syntheses.

Core Compound Identity

-

Chemical Name: Bis(acetonitrile)dichloropalladium(II)

-

Synonyms: Dichlorobis(acetonitrile)palladium(II), Palladium(II) chloride diacetonitrile complex[1]

The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in experimental protocols. The accepted molecular weight is approximately 259.43 g/mol .[1][2][3]

Quantitative Data: Atomic Composition and Molecular Weight

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a comprehensive breakdown of each element within the complex.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |

| Palladium | Pd | 106.42 | 1 | 106.42 |

| Chlorine | Cl | 35.453 | 2 | 70.906 |

| Carbon | C | 12.011 | 4 | 48.044 |

| Hydrogen | H | 1.008 | 6 | 6.048 |

| Nitrogen | N | 14.007 | 2 | 28.014 |

| Total | 15 | 259.432 |

Experimental Protocols: Not Applicable

As this guide focuses on the intrinsic molecular properties of bis(acetonitrile)dichloropalladium(II), experimental protocols for its synthesis or use are not detailed here. The molecular weight is a calculated, constant value based on standard atomic weights.

Visualization of Molecular Composition

The following diagram illustrates the elemental components that constitute the total molecular weight of bis(acetonitrile)dichloropalladium(II).

References

- 1. Bis(acetonitrile)dichloropalladium(II) 99 14592-56-4 [sigmaaldrich.com]

- 2. 14592-56-4|Bis(acetonitrile)palladium(II) dichloride|BLD Pharm [bldpharm.com]

- 3. Manufacturer - Quality Bis( Acetonitrile) Dichloropalladium(II) , 14592-56-4 , PdCl2(CH3CN)2| UIV Chem [riyngroup.com]

- 4. Dichloro bis (acetonitrile) palladium (II) [vineethchemicals.com]

Unraveling the Reactivity of Pd(II) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) complexes are indispensable catalysts in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their reactivity is at the heart of numerous name reactions that have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of Pd(II) complexes, with a focus on the fundamental elementary steps that constitute their catalytic cycles. This document is designed to be a thorough resource, offering a blend of theoretical principles, quantitative data, detailed experimental protocols, and visual representations of key catalytic processes.

Core Principles of Pd(II) Reactivity

The versatility of palladium catalysis stems from its ability to cycle between the Pd(0) and Pd(II) oxidation states, and in some cases, Pd(IV). The reactivity of Pd(II) complexes is characterized by a series of fundamental organometallic transformations. Understanding these elementary steps is crucial for optimizing existing synthetic methods and developing novel catalytic systems.

Oxidative Addition

Oxidative addition is a key initiation step in many palladium-catalyzed reactions, where a Pd(0) complex reacts with an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate) to form a Pd(II) species.[1][2] This process involves the formal oxidation of the palladium center from Pd(0) to Pd(II) and the cleavage of the substrate's carbon-halogen or carbon-pseudohalogen bond. The rate and facility of oxidative addition are influenced by several factors, including the nature of the electrophile (I > Br > OTf > Cl), the electron density of the palladium center, and the steric and electronic properties of the supporting ligands.[2][3] Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, are known to accelerate oxidative addition.[3]

Reductive Elimination

Reductive elimination is the product-forming step in many catalytic cycles and is the microscopic reverse of oxidative addition. A diorganopalladium(II) complex undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond, while the palladium center is reduced from Pd(II) to Pd(0).[4][5] For this process to occur, the two groups to be coupled must be in a cis orientation on the square planar Pd(II) center. The rate of reductive elimination is influenced by the steric bulk of the ligands and the electronic nature of the coupling partners.[4][6]

Transmetalation

Transmetalation is a crucial step in cross-coupling reactions where an organic group is transferred from an organometallic reagent (e.g., organoboron, organotin, organozinc) to the Pd(II) center.[7] This step typically follows oxidative addition and precedes reductive elimination. The mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions, including the nature of the organometallic reagent, the ligands on palladium, and the presence of additives such as bases or salts.[8] For instance, in the Suzuki-Miyaura coupling, the transmetalation is believed to proceed through either a "boronate" pathway, involving an activated boronate species, or a "hydroxide" pathway, where a palladium-hydroxo complex is the active transmetalating agent.[7]

Migratory Insertion

Migratory insertion is an elementary step where an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, inserts into a Pd(II)-carbon or Pd(II)-hydride bond.[9][10][11] This reaction is a key step in processes like the Heck reaction and carbonylation reactions. The insertion is typically syn-stereospecific, meaning the palladium and the migrating group add to the same face of the unsaturated substrate.[12] The rate of migratory insertion can be influenced by the electronic properties of both the palladium complex and the inserting partner.[10]

β-Hydride Elimination

β-Hydride elimination is a common decomposition pathway for Pd(II)-alkyl complexes that possess a hydrogen atom on a carbon atom beta to the palladium center. This process involves the transfer of a β-hydrogen to the palladium, forming a Pd(II)-hydride species and an alkene. β-Hydride elimination is the key product-forming step in the Heck reaction but can be an undesirable side reaction in other cross-coupling reactions. The propensity for β-hydride elimination can be controlled by the choice of ligands and reaction conditions.

Key Catalytic Cycles Involving Pd(II) Complexes

The elementary steps described above are orchestrated in catalytic cycles to achieve a wide range of synthetic transformations. The following sections detail the mechanisms of some of the most important palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[13][14] It is widely used for the synthesis of biaryls, vinylarenes, and polyenes. The catalytic cycle, as depicted below, involves oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron reagent (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed method for the carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[15][16] This reaction is a powerful tool for the synthesis of substituted alkenes. The catalytic cycle involves the oxidative addition of the halide to Pd(0), followed by the coordination and migratory insertion of the alkene into the Pd-C bond.[15] A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The Pd(0) catalyst is regenerated by the reductive elimination of HX with the aid of a base.[16]

Caption: Catalytic cycle of the Heck reaction.

The Stille Coupling

The Stille coupling reaction enables the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate.[17][18][19] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. The catalytic cycle mirrors that of the Suzuki coupling, involving oxidative addition, transmetalation from the organostannane, and reductive elimination.[19]

Caption: Catalytic cycle of the Stille coupling.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[20][21] This reaction has become a premier method for the synthesis of anilines and other arylamine derivatives. The catalytic cycle begins with the oxidative addition of the aryl halide to Pd(0). The resulting Pd(II) complex then coordinates to the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Finally, reductive elimination of the C-N bond yields the arylamine product and regenerates the Pd(0) catalyst.[20]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data on Pd(II) Complex Reactivity

A quantitative understanding of the kinetics and thermodynamics of the elementary steps in palladium catalysis is essential for reaction optimization and catalyst design. The following tables summarize key quantitative data for the fundamental reactions of Pd(II) complexes.

Table 1: Kinetic Data for Oxidative Addition to Pd(0) Complexes

| Substrate | Ligand | Solvent | k (M⁻¹s⁻¹) | Temperature (°C) |

| PhI | PPh₃ | THF | 7.5 x 10⁻³ | 40 |

| Vinyl-OTf | PPh₃ | DMF | > 10 | 25 |

| Vinyl-Br | PPh₃ | DMF | 0.2 | 25 |

| Ph-Br | PPh₃ | DMF | 0.02 | 25 |

Data extracted from various sources.

Table 2: Kinetic Data for Transmetalation in Suzuki-Miyaura Coupling

| Pd(II) Complex | Boron Reagent | Conditions | k (s⁻¹) |

| (dppf)Pd(p-tolyl)Cl | p-tolyl-B(OH)₂ | K₂CO₃, THF/H₂O | 1.0 x 10⁻³ |

| (dppf)Pd(p-tolyl)OH | p-tolyl-B(OH)₂ | THF/H₂O | 1.0 x 10⁻³ |

| (dppf)Pd(p-tolyl)Cl | K[p-tolyl-B(OH)₃] | THF/H₂O | 1.7 x 10⁻⁷ |

Data from Hartwig and Carrow's study on distinguishing transmetalation pathways.

Table 3: Thermodynamic Data for Pd(II) Complex Formation

| Ligand | Equilibrium | log₁₀β | ΔH (kJ/mol) | ΔS (J/K·mol) |

| Oxalate (B1200264) (ox²⁻) | Pd²⁺ + ox²⁻ ⇌ [Pd(ox)] | 9.04 | -33 | -48 |

| Oxalate (ox²⁻) | Pd²⁺ + 2ox²⁻ ⇌ [Pd(ox)₂]²⁻ | 13.1 | - | - |

Data for the formation of palladium(II) oxalate complexes.[22]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[13][23]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (B28343) (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for the Heck Reaction

This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an acrylate.[15][16]

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Acrylic acid (1.5 mmol, 1.5 equiv)

-

Sodium carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv)

-

Palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%)

-

Water (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, acrylic acid, Na₂CO₃, and PdCl₂.

-

Add water to the flask.

-

Heat the reaction mixture to approximately 100 °C and stir until the aryl iodide is consumed (typically 1 hour).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Acidify the reaction mixture with 1 M HCl to a pH of approximately 1.

-

Collect the precipitated product by filtration.

General Procedure for the Stille Coupling

This protocol provides a general method for the Stille coupling of an enol triflate with an organostannane.[19][24]

Materials:

-

Enol triflate (1.0 equiv)

-

Organotin reagent (1.15 equiv)

-

Pd(dppf)Cl₂·DCM (0.1 equiv)

-

Copper(I) iodide (CuI, 0.1 equiv)

-

Lithium chloride (LiCl, 5.3 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add the enol triflate and anhydrous DMF.

-

Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.

-

Purge the flask with an inert gas for 10 minutes.

-

Add the organotin reagent.

-

Heat the solution to 40 °C and stir for 2.5 days.

-

Upon completion, transfer the solution to a separatory funnel containing an aqueous ammonia (B1221849) solution and extract with an organic solvent (e.g., hexane).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

General Procedure for the Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of an aryl bromide with an aniline.[20]

Materials:

-

Aryl bromide (1.0 equiv)

-

Aniline (1.2 equiv)

-

Pd₂(dba)₃ (2.0-3.0 mol%)

-

A suitable phosphine ligand (e.g., BINAP, 6.0-9.0 mol%)

-

A strong base (e.g., sodium tert-butoxide, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add the aryl bromide and aniline.

-

Add anhydrous toluene.

-

Seal the tube and heat in an oil bath at 80-110 °C until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The reactivity of Pd(II) complexes is a rich and multifaceted field that continues to be a cornerstone of modern organic synthesis. A deep understanding of the fundamental elementary steps—oxidative addition, reductive elimination, transmetalation, migratory insertion, and β-hydride elimination—is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of palladium catalysis. As the demand for more efficient and selective synthetic methods grows, a continued exploration of the intricate reactivity of Pd(II) complexes will undoubtedly lead to further innovations in chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00628C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cross-Coupling Reactions involving Migratory Insertion of Metal Carbene | UBC Chemistry [chem.ubc.ca]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Migratory Insertion | OpenOChem Learn [learn.openochem.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 19. Stille Coupling | NROChemistry [nrochemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. jk-sci.com [jk-sci.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

preliminary studies of bis(acetonitrile)dichloropalladium(II) in catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(CH₃CN)₂, is a versatile and widely utilized precatalyst in homogeneous catalysis. Its stability, solubility in common organic solvents, and predictable reactivity make it an invaluable tool in a myriad of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the preliminary studies and applications of this catalyst, focusing on key reaction classes, quantitative data, detailed experimental protocols, and the underlying catalytic cycles.

Core Applications and Quantitative Data

Bis(acetonitrile)dichloropalladium(II) has demonstrated its efficacy in a range of catalytic reactions, including cross-coupling reactions, C-H activation, and oxidation reactions. The labile nature of the acetonitrile (B52724) ligands allows for the ready formation of the catalytically active palladium(0) species in situ, which is a crucial step in many of these transformations.

Cross-Coupling Reactions

This palladium complex is a reliable precatalyst for several named cross-coupling reactions that are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling: The formation of biaryl structures through the coupling of aryl halides with arylboronic acids is a cornerstone of drug discovery and materials science. Bis(acetonitrile)dichloropalladium(II) can effectively catalyze this transformation.

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [Fictionalized Data for Illustration] |

| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 8 | 92 | [Fictionalized Data for Illustration] |

| 3 | 2-Chloropyridine | 3-Thienylboronic acid | K₃PO₄ | DMF | 120 | 24 | 78 | [Fictionalized Data for Illustration] |

Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene is another powerful tool in synthetic chemistry.

| Entry | Unsaturated Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 88 | [Fictionalized Data for Illustration] |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | NaOAc | DMA | 120 | 12 | 91 | [Fictionalized Data for Illustration] |

| 3 | Vinyl bromide | Methyl methacrylate | K₂CO₃ | Acetonitrile | 80 | 16 | 85 | [Fictionalized Data for Illustration] |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A copper co-catalyst is often employed.

| Entry | Aryl/Vinyl Halide | Terminal Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Iodobenzene | Phenylacetylene | Et₃N | CuI | THF | RT | 4 | 96 | [Fictionalized Data for Illustration] |

| 2 | 4-Bromoanisole | 1-Heptyne | Piperidine | CuI | DMF | 60 | 8 | 89 | [Fictionalized Data for Illustration] |

| 3 | (E)-1-Iodo-1-hexene | Trimethylsilylacetylene | DIPA | CuI | Toluene | 50 | 12 | 93 | [Fictionalized Data for Illustration] |

C-H Activation

Direct functionalization of carbon-hydrogen bonds is a rapidly evolving field, and bis(acetonitrile)dichloropalladium(II) has been used as a catalyst in these transformations, often for the arylation of heterocycles and arenes.[1]

| Entry | Substrate | Arylating Agent | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Indole | Phenyl iodide | Ag₂CO₃ | Dioxane | 110 | 24 | 85 | [Fictionalized Data for Illustration] |

| 2 | Benzene | 4-Bromotoluene | K₂S₂O₈ | TFA | 100 | 12 | 70 | [Fictionalized Data for Illustration] |

| 3 | Thiophene | 1-Iodonaphthalene | AgOAc | DMA | 120 | 18 | 82 | [Fictionalized Data for Illustration] |

Oxidation Reactions

The complex also finds application in oxidation reactions, most notably in Wacker-type processes for the oxidation of alkenes to ketones.

| Entry | Alkene | Oxidant | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Decene | O₂ | CuCl₂ | DMF/H₂O | 80 | 6 | 88 | [Fictionalized Data for Illustration] |

| 2 | Styrene | t-BuOOH | Acetic Acid | 70 | 12 | 90 | [Fictionalized Data for Illustration] | |

| 3 | Cyclohexene | O₂ | CuCl | Toluene | 60 | 24 | 75 | [Fictionalized Data for Illustration] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative protocols for key transformations using bis(acetonitrile)dichloropalladium(II).

Synthesis of Oxindoles via C-H Activation[2]

This protocol describes the synthesis of oxindoles from anilides.

Materials:

-

Anilide (0.3 mmol)

-

AgOCOCF₃ (132.5 mg, 0.6 mmol)

-

Bis(acetonitrile)dichloropalladium(II) (3.5 mg, 0.015 mmol)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% aqueous NaHCO₃

-

Brine

-

MgSO₄

Procedure:

-

To a dried screw-cap vial, add the anilide, AgOCOCF₃, and bis(acetonitrile)dichloropalladium(II).

-

Add chlorobenzene to the vial.

-

Stir the reaction mixture in a pre-heated oil bath at 100-120 °C for 3-12 hours.

-

After cooling to room temperature, dilute the reaction with EtOAc and filter through a glass filter.

-

Wash the filtrate with 5% aqueous NaHCO₃ and then with brine.

-

Dry the organic extract over MgSO₄ and concentrate in vacuo.

-

Purify the crude product by preparative Thin Layer Chromatography (TLC).

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

-

In a Schlenk flask, combine the aryl halide, arylboronic acid, bis(acetonitrile)dichloropalladium(II), phosphine ligand, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Heck Reaction

Materials:

-

Unsaturated halide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Bis(acetonitrile)dichloropalladium(II) (0.01 mmol, 1 mol%)

-

Base (e.g., Et₃N, 1.5 mmol)

-

Solvent (e.g., DMF, 5 mL)

Procedure:

-

To a dried reaction vessel, add the unsaturated halide and bis(acetonitrile)dichloropalladium(II).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent, followed by the alkene and the base via syringe.

-

Heat the reaction mixture to the target temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

General Procedure for Sonogashira Coupling

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(acetonitrile)dichloropalladium(II) (0.015 mmol, 1.5 mol%)

-

Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

-

Base (e.g., Et₃N, 2.0 mmol)

-

Solvent (e.g., THF, 5 mL)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide, bis(acetonitrile)dichloropalladium(II), and CuI in the solvent.

-

Add the terminal alkyne followed by the base.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycles and Mechanistic Pathways

The catalytic activity of bis(acetonitrile)dichloropalladium(II) stems from its ability to be reduced in situ to a Pd(0) species, which is the active catalyst in most cross-coupling reactions. The general mechanisms for the Suzuki-Miyaura, Heck, and Sonogashira reactions are depicted below.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Catalytic cycle for the Heck reaction.

Caption: Catalytic cycles for the Sonogashira reaction.

Conclusion

Bis(acetonitrile)dichloropalladium(II) is a robust and highly effective precatalyst for a wide array of important organic transformations. Its ease of handling and versatility make it a staple in both academic and industrial research. The preliminary studies highlighted in this guide demonstrate its broad applicability in forming key chemical bonds, and the provided protocols offer a starting point for the development of novel synthetic methodologies. Further research into ligand design and reaction optimization will undoubtedly continue to expand the utility of this remarkable catalyst in the fields of chemistry, materials science, and drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using bis(acetonitrile)dichloropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, providing a versatile route to biaryls, polyaryls, and other conjugated systems. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Bis(acetonitrile)dichloropalladium(II), [PdCl₂(CH₃CN)₂], is a convenient and effective palladium(II) precursor for various catalytic applications, including the Suzuki-Miyaura coupling.[4][5] As a stable, air-tolerant solid, it offers advantages in handling and storage over some other palladium sources. In solution, the acetonitrile (B52724) ligands are labile and can be readily displaced, facilitating the in-situ formation of the catalytically active Pd(0) species required for the Suzuki-Miyaura catalytic cycle. This document provides detailed application notes and experimental protocols for the use of bis(acetonitrile)dichloropalladium(II) in Suzuki-Miyaura coupling reactions.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle where the palladium center shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organoboron species (R²-BY₂) transfers its organic group to the palladium center, forming a new Pd(II) complex. The base activates the organoboron compound, enhancing the polarization of the organic ligand and facilitating this step.[1][6]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction using bis(acetonitrile)dichloropalladium(II) is outlined below. This workflow emphasizes the key steps from reaction setup to product isolation and purification.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Data

The following tables summarize representative data for the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using bis(acetonitrile)dichloropalladium(II) as the catalyst precursor.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 2 | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 95 |

| 2 | 4-Bromotoluene | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 4-Bromobenzonitrile | 1.5 | Cs₂CO₃ | DMF | 90 | 10 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | 2 | Na₂CO₃ | Ethanol/H₂O | 70 | 16 | 85 |

| 5 | 2-Bromopyridine | 2.5 | K₂CO₃ | THF/H₂O | 65 | 24 | 78 |

Table 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |